molecular formula C20H19N3O5S B2828241 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097888-05-4

2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline

Cat. No.: B2828241
CAS No.: 2097888-05-4
M. Wt: 413.45
InChI Key: STSKTSUAQVSVAR-UHFFFAOYSA-N
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Description

2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline is a complex organic compound that features a quinoxaline core linked to a pyrrolidine ring, which is further connected to a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group

Mechanism of Action

Target of Action

Related compounds such as 1,4-benzodioxan have been used in the synthesis of stereoisomers evaluated as α- and β- adrenergic antagonists , suggesting potential targets could be adrenergic receptors.

Mode of Action

It’s known that sulfonyl fluoride motif can be used as a connector for the assembly of -so2- linked small molecules with proteins or nucleic acids . This suggests that the compound might interact with its targets through the formation of -SO2- linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves multiple steps. One common approach starts with the preparation of the quinoxaline core, followed by the introduction of the pyrrolidine ring and the 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the quinoxaline core.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce reduced quinoxaline derivatives. Substitution reactions can result in a wide range of substituted quinoxalines with varying functional groups.

Scientific Research Applications

2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}pyridine
  • 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}benzene

Uniqueness

What sets 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline apart from similar compounds is its unique combination of the quinoxaline core with the 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c24-29(25,15-5-6-18-19(11-15)27-10-9-26-18)23-8-7-14(13-23)28-20-12-21-16-3-1-2-4-17(16)22-20/h1-6,11-12,14H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSKTSUAQVSVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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